molecular formula C29H41N5O8 B1665005 Lipsovir CAS No. 439279-66-0

Lipsovir

Cat. No.: B1665005
CAS No.: 439279-66-0
M. Wt: 587.7 g/mol
InChI Key: MDCGTBRYRLWFJI-WDCKKOMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lipsovir is a combination medication used primarily for the treatment of herpes simplex virus infections, particularly herpes labialis (cold sores). Acyclovir is an antiviral agent that inhibits viral replication, while hydrocortisone is a corticosteroid that reduces inflammation and alleviates symptoms associated with the infection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acyclovir involves the synthesis of guanine derivatives. One common method starts with the reaction of 2-amino-6-chloropurine with ethylene glycol to form acyclovir. Hydrocortisone is synthesized from cortisone through a series of chemical reactions, including reduction and hydroxylation .

Industrial Production Methods

In industrial settings, acyclovir and hydrocortisone are combined into a cream formulation. The process involves dissolving acyclovir and hydrocortisone in a suitable solvent, followed by the addition of an emulsifier and other excipients to form a stable cream. The mixture is then homogenized and packaged .

Chemical Reactions Analysis

Types of Reactions

Acyclovir undergoes phosphorylation by viral thymidine kinase to form acyclovir monophosphate, which is further converted to acyclovir triphosphate by cellular enzymes. This triphosphate form inhibits viral DNA polymerase, preventing viral replication .

Hydrocortisone, on the other hand, does not undergo significant chemical transformations in the body but exerts its effects through receptor binding and modulation of gene expression .

Common Reagents and Conditions

    Acyclovir: Common reagents include viral thymidine kinase and cellular enzymes for phosphorylation.

    Hydrocortisone: Typically used as is, without significant chemical modification.

Major Products Formed

Scientific Research Applications

Chemistry

Lipsovir are used in research to study antiviral mechanisms and the effects of corticosteroids on inflammation. They serve as model compounds for developing new antiviral and anti-inflammatory agents .

Biology

In biological research, these compounds are used to investigate the cellular and molecular mechanisms of viral infections and inflammatory responses. They help in understanding how viruses replicate and how the immune system responds to infections .

Medicine

Clinically, acyclovir and hydrocortisone are used to treat herpes simplex virus infections. Research focuses on optimizing their efficacy, reducing side effects, and developing new formulations for better patient compliance .

Industry

In the pharmaceutical industry, these compounds are used in the development of topical creams and ointments for treating viral infections and inflammatory conditions. Research aims to improve the stability and bioavailability of these formulations .

Mechanism of Action

Properties

CAS No.

439279-66-0

Molecular Formula

C29H41N5O8

Molecular Weight

587.7 g/mol

IUPAC Name

2-amino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O5.C8H11N5O3/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3;3,14H,1-2,4H2,(H3,9,11,12,15)/t14-,15-,16-,18+,19-,20-,21-;/m0./s1

InChI Key

MDCGTBRYRLWFJI-WDCKKOMHSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1=NC2=C(N1COCCO)N=C(NC2=O)N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O.C1=NC2=C(N1COCCO)NC(=NC2=O)N

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1=NC2=C(N1COCCO)NC(=NC2=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acyclovir mixture with hydrocortisone;  ME 609;  ME-609;  ME609;  Lipsovir;  Xerese; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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